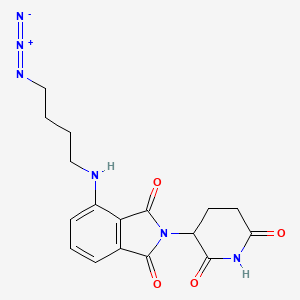

Pomalidomide 4'-alkylC4-azide

説明

BenchChem offers high-quality Pomalidomide 4'-alkylC4-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide 4'-alkylC4-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C17H18N6O4 |

|---|---|

分子量 |

370.4 g/mol |

IUPAC名 |

4-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H18N6O4/c18-22-20-9-2-1-8-19-11-5-3-4-10-14(11)17(27)23(16(10)26)12-6-7-13(24)21-15(12)25/h3-5,12,19H,1-2,6-9H2,(H,21,24,25) |

InChIキー |

LTRNAKXZLMEDIP-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN=[N+]=[N-] |

製品の起源 |

United States |

Foundational & Exploratory

Pomalidomide 4'-alkylC4-azide: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (B1683931) 4'-alkylC4-azide is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide, engineered as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core mechanism of action of pomalidomide 4'-alkylC4-azide, its role in the ubiquitination pathway, and its application in the targeted degradation of proteins. Pomalidomide and its derivatives function by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] The glutarimide (B196013) moiety of pomalidomide binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of neosubstrate proteins that are not typically targeted by CRBN.[1] The recruited proteins are then polyubiquitinated, marking them for degradation by the 26S proteasome.[1]

Pomalidomide 4'-alkylC4-azide retains this fundamental mechanism of action. The critical addition of an azide (B81097) group via a four-carbon alkyl linker at the 4'-position of the phthalimide (B116566) ring provides a chemical handle for the attachment of a linker and a target-protein-binding ligand via "click chemistry".[1] This transforms the molecule into a heterobifunctional PROTAC. The resulting PROTAC simultaneously binds to both the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its degradation.[1]

Data Presentation

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[2] The following tables summarize representative data for various pomalidomide-based PROTACs targeting different proteins. While specific data for pomalidomide 4'-alkylC4-azide is not extensively published, the data for analogous pomalidomide-azide derivatives, such as C5-azide variants, provide a strong indication of expected performance.

Table 1: Binding Affinity of Pomalidomide and Analogs to CRBN

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM | ~1.2-3 µM | Competitive Titration, Competitive Binding Assay |

| Lenalidomide | ~178 - 640 nM | - | Isothermal Titration Calorimetry |

| Thalidomide | ~250 nM | - | Isothermal Titration Calorimetry |

| Iberdomide (CC-220) | Higher affinity than Pomalidomide | - | Not Reported |

Note: The thermodynamic data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The binding affinities of these compounds are consistently in the nanomolar range, indicating high potency. Pomalidomide generally exhibits a higher affinity for CRBN than Lenalidomide and Thalidomide.[3]

Table 2: Performance of Pomalidomide-C5-Azide-Derived PROTACs

| PROTAC Target | DC50 | Dmax | Cell Line |

| BRD4 | 2.5 nM | >95% | HEK293 |

| RIPK2 | 12 nM | ~90% | THP-1 |

| BTK | 5 nM | >90% | MOLM-14 |

| EGFR | Not Reported | 96% | A549 |

Data is representative of pomalidomide-C5-azide derived PROTACs and serves as an estimate for the performance of similar C4-azide derivatives.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis of pomalidomide-azide derivatives and their subsequent use in biochemical assays are crucial for obtaining reliable and reproducible data.

Protocol 1: Synthesis of Pomalidomide-C5-Azide

This protocol describes a representative synthesis of a pomalidomide-azide derivative, which can be adapted for the 4'-alkylC4-azide variant.

Step 1: Synthesis of 4-nitro-pomalidomide

-

To a solution of 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0 eq) and sodium acetate (B1210297) (2.0 eq) in glacial acetic acid, add 4-nitrophthalic anhydride (B1165640) (1.05 eq).[6]

-

Heat the reaction mixture to reflux for 4-6 hours.[6]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the mixture to room temperature and pour into ice-water.[6]

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-nitro-pomalidomide.[6]

Step 2: Synthesis of 4-amino-pomalidomide (Pomalidomide)

-

In a flask, dissolve 4-nitro-pomalidomide (1.0 eq) in a suitable solvent such as DMF or a mixture of MeOH/EtOAc.[6]

-

Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).[6]

-

Concentrate the filtrate under reduced pressure to obtain pomalidomide.[6] The crude product can be purified by recrystallization or column chromatography.[6]

Step 3: Introduction of the C5-azide linker

-

To a solution of pomalidomide (1.0 eq) and 6-azidohexanoic acid (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).[6]

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford pomalidomide-C5-azide.[6]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide 4'-alkylC4-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[6]

-

Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).[6]

-

Stir the reaction mixture at room temperature for 4-12 hours.[6]

-

Monitor the reaction by LC-MS.[6]

-

Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.[6]

-

Characterize the PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[6]

Protocol 3: Target Protein Degradation Assay (Western Blot)

This assay is the primary method to confirm that the PROTAC induces the degradation of the target protein.[6]

-

Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight.[6]

-

Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[6]

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[6]

-

Data Analysis: Quantify the band intensities using densitometry software.[6] Calculate the percentage of protein remaining relative to the vehicle-treated control.[2] Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]

Protocol 4: Cereblon Binding Assay (Competitive Binding Assay e.g., TR-FRET)

This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon.[6]

-

Assay Principle: A fluorescently labeled pomalidomide tracer that binds to CRBN is used.[6]

-

Procedure: In a microplate, combine recombinant CRBN protein, the fluorescent tracer, and varying concentrations of the test compound (pomalidomide 4'-alkylC4-azide or the resulting PROTAC).

-

Measurement: After incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Pomalidomide 4'-alkylC4-azide for PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of pomalidomide (B1683931) derivatives, specifically focusing on azide-functionalized linkers for the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide, an immunomodulatory drug, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase, making it a cornerstone for recruiting the cellular degradation machinery to a protein of interest (POI). The introduction of an azide-terminated linker, such as a 4'-alkylC4-azide, provides a versatile handle for conjugating the pomalidomide moiety to a POI-binding ligand via highly efficient "click chemistry."

The Role of Pomalidomide in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Pomalidomide's high affinity for CRBN, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, makes it a widely used E3 ligase ligand in PROTAC design.[1][2]

The functionalization of pomalidomide with a linker terminating in a reactive group, such as an azide (B81097), is a critical step in the modular assembly of PROTACs. The azide group allows for the facile and specific conjugation to an alkyne-modified POI ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][3] This approach enables the rapid generation of PROTAC libraries for screening and optimization in targeted protein degradation studies.[1][3]

Synthesis of Pomalidomide-Azide Linkers

The general strategy for synthesizing pomalidomide-azide linkers involves the initial installation of a linker with a terminal leaving group onto the pomalidomide core, followed by conversion to the azide. While the user specified a C4-azide linker, a C5-azide linker is more extensively documented in the literature. The following protocols are based on established methods for pomalidomide-C5-azide synthesis, which can be adapted for a C4 linker by using the appropriate starting materials (e.g., 1,4-dibromobutane (B41627) instead of 1,5-dibromopentane).

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield | Purity | Ref. |

| 1. Alkylation of Pomalidomide | Pomalidomide, 1,5-dibromopentane (B145557) | K₂CO₃ | DMF | 60 °C | 12 h | - | - | [1] |

| 2. Azide Formation | N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Sodium azide | DMF | 60 °C | 6 h | - | - | [1] |

| PROTAC Synthesis (CuAAC) | Pomalidomide-C5-azide, Alkyne-modified POI ligand | CuSO₄·5H₂O, Sodium ascorbate (B8700270) | t-BuOH/H₂O | Room Temp. | 4-12 h | - | >95% | [2] |

| Alternative PROTAC Synthesis | Pomalidomide-azide, Alkyne-functionalized CDK9 inhibitor | CuSO₄, Copper ligand (THPTA/TBTA) | DMF/t-BuOH/H₂O | Room Temp. | - | - | - | [4][5] |

Note: Specific yield and purity data are often not reported in generalized protocols. These values are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-C5-Azide [1]

Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the N-(5-bromopentyl)pomalidomide derivative.

Step 2: Synthesis of Pomalidomide-C5-Azide

-

To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]

-

In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).

-

Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the crude product can be purified by preparative HPLC to yield the final PROTAC.

-

Characterize the PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[2]

Visualizing the Workflow and Mechanism

To better illustrate the processes described, the following diagrams outline the synthesis workflow and the mechanism of action of pomalidomide-based PROTACs.

References

Pomalidomide 4'-alkylC4-azide: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931) 4'-alkylC4-azide is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide, designed as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2][3] This technical guide provides an in-depth exploration of the core applications of Pomalidomide 4'-alkylC4-azide in research, detailing its mechanism of action, providing representative quantitative data for pomalidomide-based degraders, and offering detailed experimental protocols for its application in targeted protein degradation (TPD).

Pomalidomide acts as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2] The 4'-alkylC4-azide modification provides a crucial chemical handle—a terminal azide (B81097) group—at the end of a four-carbon alkyl linker. This azide group enables the straightforward and efficient conjugation of the pomalidomide moiety to a ligand targeting a specific protein of interest via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[4][5] The resulting PROTAC molecule can then simultaneously bind to both the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2]

While Pomalidomide 4'-alkylC4-azide is a commercially available reagent for PROTAC development, it is noteworthy that the scientific literature more extensively features its C5-functionalized analogs.[6] Research has suggested that modifications at the C5 position of the pomalidomide phthalimide (B116566) ring may offer advantages in reducing the off-target degradation of endogenous zinc-finger proteins.[7][8] Nevertheless, the principles and methodologies described herein are broadly applicable to pomalidomide-azide building blocks for the development of novel protein degraders.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary research application of Pomalidomide 4'-alkylC4-azide is as a foundational component in the construction of PROTACs. The mechanism of action for a PROTAC synthesized using this building block involves a catalytic cycle of targeted protein degradation:

-

Ternary Complex Formation: The PROTAC molecule, consisting of the pomalidomide ligand and a POI-binding ligand joined by a linker, simultaneously binds to the CRBN E3 ligase and the target protein, forming a ternary POI-PROTAC-CRBN complex.

-

Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides.

-

PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, acting catalytically to induce the degradation of multiple copies of the target protein.

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. tenovapharma.com [tenovapharma.com]

- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pomalidomide 4'-alkylC4-azide: A Technical Guide to Cereblon E3 Ligase Engagement for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide (B1683931) 4'-alkylC4-azide, a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). While direct quantitative binding data for this specific azide (B81097) derivative is not extensively published, its utility is firmly established on the well-characterized, high-affinity interaction of its parent molecule, pomalidomide, with Cereblon.

Pomalidomide 4'-alkylC4-azide serves as a critical building block in targeted protein degradation. It incorporates the potent Cereblon-binding pomalidomide core, appended with a 4-carbon alkyl linker terminating in a bioorthogonal azide group. This azide handle enables efficient and specific conjugation to a target protein ligand via "click chemistry," facilitating the rapid assembly of PROTAC libraries for the discovery of novel protein degraders.[1]

Core Mechanism of Action

Pomalidomide-based PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide moiety of the PROTAC binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of a "neosubstrate"—in this case, the target protein of interest (POI) bound to the other end of the PROTAC. This induced proximity results in the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.

References

Pomalidomide 4'-alkylC4-azide: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (B1683931) 4'-alkylC4-azide is a functionalized derivative of pomalidomide, an immunomodulatory drug that has been repurposed as a powerful tool in the field of targeted protein degradation (TPD). This molecule serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide 4'-alkylC4-azide incorporates the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 4-carbon alkyl linker to a terminal azide (B81097) group. This azide functionality provides a convenient handle for conjugation to a target protein ligand through "click chemistry," enabling the rapid and efficient generation of novel PROTACs for therapeutic development. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and application of Pomalidomide 4'-alkylC4-azide in PROTAC-mediated protein degradation.

Structure and Physicochemical Properties

Pomalidomide 4'-alkylC4-azide is a synthetic molecule designed for use in PROTAC development. Its structure consists of the core pomalidomide scaffold, which is responsible for binding to the E3 ligase Cereblon, a C4 alkyl linker, and a terminal azide group for chemical conjugation.

Table 1: Physicochemical Properties of Pomalidomide 4'-alkylC4-azide

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₆O₄ |

| Molecular Weight | 370.37 g/mol |

| CAS Number | 2758431-96-6 |

| Appearance | White to off-white solid |

| Purity | ≥95% (as determined by HPLC) |

| Storage Conditions | Store at -20°C for long-term stability. |

| Solubility | Soluble in DMSO and DMF. |

Mechanism of Action in PROTACs

Pomalidomide 4'-alkylC4-azide functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide portion of the molecule binds specifically to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By incorporating this molecule into a PROTAC, the entire E3 ligase complex is brought into close proximity with a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

The Strategic Role of the Azide Group in Pomalidomide 4'-alkylC4-azide: A Technical Guide for Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the development of versatile and efficient molecular building blocks is paramount. Pomalidomide (B1683931), an immunomodulatory drug, has garnered significant attention for its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase, thereby redirecting it to degrade specific protein targets.[1] This mechanism has been harnessed in the creation of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that bring a target protein and an E3 ligase into proximity to induce the target's degradation.[2][3]

Pomalidomide 4'-alkylC4-azide is a functionalized derivative of pomalidomide designed as a key building block for PROTAC synthesis.[4] It incorporates the pomalidomide scaffold for CRBN recruitment, connected to a C4 alkyl linker that terminates in a chemically versatile azide (B81097) group.[4] This terminal azide serves as a bioorthogonal handle, allowing for its efficient and specific conjugation to a target protein ligand via "click chemistry."[2][5] This technical guide provides an in-depth analysis of the role of the azide group in Pomalidomide 4'-alkylC4-azide, detailing its synthesis, mechanism of action, and application in the development of novel protein degraders.

The Pivotal Role of the Azide Group: A Gateway to Click Chemistry

The primary and most critical function of the azide group (-N₃) in Pomalidomide 4'-alkylC4-azide is to serve as a highly reactive and specific partner in bioorthogonal "click" chemistry reactions.[5][6] This functionality enables the covalent ligation of the pomalidomide moiety to a linker connected to a ligand that targets a specific protein of interest.[6] The azide group's utility is most prominently featured in two types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and high-yielding reaction that forms a stable 1,2,3-triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[3][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that readily reacts with the azide to form a triazole ring.[3][6] The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly advantageous for applications in biological systems.[6]

The azide group itself is relatively stable and bioorthogonal, meaning it does not readily react with endogenous functional groups within a biological system, ensuring that the ligation is specific to the intended alkyne-containing reaction partner.[6]

The Significance of the 4'-alkylC4 Linker

The "4'-alkylC4" designation indicates that a four-carbon alkyl linker is attached at the 4'-position of the pomalidomide core. The point of linker attachment on the pomalidomide scaffold is a critical determinant of the resulting PROTAC's biological activity. Functionalization at this position is intended to minimize interference with pomalidomide's binding to Cereblon.[7] Furthermore, strategic placement of the linker, such as at the C5 position of the phthalimide (B116566) ring, has been shown to reduce off-target degradation of endogenous zinc finger proteins, a common challenge with some pomalidomide-based PROTACs.[7][8][9] The C4 linker provides sufficient length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using Pomalidomide 4'-alkylC4-azide function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[10] The mechanism involves a series of orchestrated events:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.[9]

-

Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the target protein.[8]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[8]

This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Data Presentation

| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd = ~157 nM | [11][12] |

| Pomalidomide | Competitive Binding Assay | IC50 ≈ 1.2 - 3 µM | [11] |

| PROTAC Target | E3 Ligase Ligand | DC50 | Dmax | Reference |

| Representative Data | Pomalidomide-based | Varies | Varies | [9] |

Experimental Protocols

General Protocol for the Synthesis of Pomalidomide 4'-alkylC4-azide

This protocol is a generalized representation based on synthetic strategies for similar pomalidomide derivatives.[13][14]

-

Reaction Setup: In a reaction vial, dissolve 4-fluorothalidomide (1 equivalent) and a suitable amino-linker with a terminal azide (e.g., 4-azidobutan-1-amine) (1.1 - 1.5 equivalents) in a polar aprotic solvent such as DMSO or DMF.[13][14]

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[13]

-

Reaction Conditions: Heat the reaction mixture (typically between 90-130°C) and stir for 4-24 hours.[13] Monitor the reaction progress by TLC or LC-MS.[13]

-

Workup: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[14]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield Pomalidomide 4'-alkylC4-azide.[14]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general guideline for the CuAAC reaction.[2][15]

-

Reaction Setup: In a suitable reaction vessel, dissolve Pomalidomide 4'-alkylC4-azide (1 equivalent) and the alkyne-containing molecule of interest (1.05 - 1.2 equivalents) in a solvent system such as a mixture of t-BuOH and water or DMF.[2][6]

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent, like sodium ascorbate (B8700270) (0.2 - 1 equivalent).[2][15] A copper-stabilizing ligand like TBTA or THPTA can also be added.[15]

-

Reaction Initiation: Add the catalyst solution to the stirred solution of the azide and alkyne.[15]

-

Reaction Monitoring: Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.[2][15]

-

Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the pure PROTAC.[9] Confirm the identity and purity by high-resolution mass spectrometry and NMR spectroscopy.[9]

Western Blot for Protein Degradation

This protocol outlines a standard Western blot procedure to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.[9][16][17]

-

Cell Treatment: Seed cells and treat them with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.[17]

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.[9][18]

-

Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[9][16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][16]

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pomalidomide 4'-alkylC4-azide | CAS 2758431-96-6 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Pomalidomide 4'-alkylC4-azide as a Degrader Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from the cellular environment, rather than simply inhibiting their function. A critical component in the design of many successful PROTACs is the E3 ligase ligand, which serves to hijack the cell's natural protein disposal machinery. Pomalidomide (B1683931), an immunomodulatory drug, is a well-established high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives invaluable tools in the development of novel degraders.[1][2]

This technical guide provides an in-depth overview of Pomalidomide 4'-alkylC4-azide, a functionalized Cereblon ligand designed for the efficient synthesis of PROTACs. This building block incorporates the pomalidomide scaffold, an alkylC4 linker, and a terminal azide (B81097) group. The azide functionality serves as a versatile chemical handle for conjugation to a target protein ligand via "click chemistry," a highly efficient and specific reaction.[2][3] This approach facilitates the modular and rapid assembly of PROTAC libraries for screening and optimization.

Mechanism of Action: The Ubiquitin-Proteasome System

Pomalidomide-based PROTACs function by inducing the proximity of a target protein (Protein of Interest or POI) to the CRBN E3 ubiquitin ligase complex.[4] This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[5]

Mechanism of pomalidomide-based PROTAC action.

Quantitative Data

The binding affinity of the E3 ligase ligand is a critical parameter in the design of potent PROTACs. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide.[6][7] While specific quantitative binding data for Pomalidomide 4'-alkylC4-azide is not extensively available in the public domain, the affinity is expected to be in a similar range to pomalidomide itself, as the linker attachment point is chosen to minimize interference with CRBN binding.[7]

| Compound | Target | Kd (nM) | Reference |

| Pomalidomide | CRBN-DDB1 | ~157 | [6][8] |

| Lenalidomide | CRBN-DDB1 | ~178 - 640 | [8] |

| Thalidomide | CRBN-DDB1 | ~250 | [6][8] |

| Note: Binding affinities can vary depending on the experimental conditions. |

The efficacy of a PROTAC is often characterized by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The linker composition and length are crucial determinants of these parameters.[9]

| PROTAC Target | Linker Composition/Length | DC50 | Dmax | Reference |

| BTK | Varied Alkyl/PEG | Varies | Varies | [9] |

| EGFR | Varied Alkyl/PEG | Varies | Varies | [9] |

| Note: This table illustrates the principle that linker modifications significantly impact PROTAC performance. Specific values are highly dependent on the target ligand and cell line used. |

Experimental Protocols

Synthesis of Pomalidomide 4'-alkylC4-azide

While a specific protocol for the 4'-alkylC4-azide was not detailed in the provided search results, a general and widely used method for synthesizing similar pomalidomide-azide building blocks involves a two-step process. The following is a representative protocol for a related C5-azide analog, which can be adapted for the C4 linker.[1]

Step 1: Alkylation of Pomalidomide

-

To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and an appropriate C4 dihaloalkane (e.g., 1,4-dibromobutane) (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the N-alkylated pomalidomide intermediate.

Step 2: Azidation

-

Dissolve the N-alkylated pomalidomide intermediate (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at 60 °C for 4 hours.

-

After cooling, dilute with water and extract with DCM (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Pomalidomide 4'-alkylC4-azide.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of Pomalidomide 4'-alkylC4-azide allows for its efficient conjugation to an alkyne-functionalized POI ligand using CuAAC "click chemistry".[2][5]

-

In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and Pomalidomide 4'-alkylC4-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).

-

Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the resulting PROTAC using reverse-phase HPLC or other suitable chromatographic techniques.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

Workflow for PROTAC synthesis using click chemistry.

Evaluation of PROTAC Activity

A series of biochemical and cellular assays are required to characterize the activity of a newly synthesized PROTAC.

1. Ternary Complex Formation Assay (Co-Immunoprecipitation) [5] This assay confirms the formation of the POI-PROTAC-CRBN ternary complex.

-

Treat cells expressing the target protein with the synthesized PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.

-

Lyse the cells using immunoprecipitation (IP) lysis buffer.

-

Incubate the cell lysate with an antibody against the target protein or an epitope tag, coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by Western blotting using antibodies against the target protein and CRBN. The presence of CRBN in the eluate indicates ternary complex formation.

2. Western Blot for Protein Degradation [5] This is the most common method to quantify the degradation of the target protein.

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Experimental workflow for evaluating PROTAC-mediated degradation.

Conclusion

Pomalidomide 4'-alkylC4-azide is a valuable and versatile degrader building block for the development of CRBN-recruiting PROTACs. Its pre-functionalized nature with a "clickable" azide handle streamlines the synthesis of PROTAC libraries, enabling the rapid exploration of different target ligands and linker compositions.[2][3] The high binding affinity of the pomalidomide core to Cereblon provides a strong foundation for the design of potent and selective protein degraders.[6][7] The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel PROTACs, facilitating the advancement of targeted protein degradation as a promising therapeutic strategy.

References

An In-depth Technical Guide to the Binding of Pomalidomide 4'-alkylC4-azide to Cereblon (CRBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a potent derivative of thalidomide, is a clinically approved immunomodulatory drug (IMiD) for the treatment of multiple myeloma. Its mechanism of action relies on its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key driver of the anti-myeloma and immunomodulatory effects of Pomalidomide.

Pomalidomide 4'-alkylC4-azide is a functionalized analog of Pomalidomide designed for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. In this context, the Pomalidomide moiety of Pomalidomide 4'-alkylC4-azide serves as the CRBN-recruiting ligand. The terminal azide (B81097) group provides a versatile handle for "click chemistry," allowing for the covalent attachment of a linker and a ligand for a specific protein of interest.

This technical guide provides a comprehensive overview of the binding of Pomalidomide 4'-alkylC4-azide to CRBN. While specific quantitative binding data for this derivative is not extensively available in the public domain, the binding characteristics are largely dictated by the parent Pomalidomide molecule. Therefore, this guide will leverage the wealth of data available for Pomalidomide to provide a detailed understanding of this crucial molecular interaction.

Quantitative Binding Data of Pomalidomide to CRBN

The binding affinity of Pomalidomide to CRBN has been determined using various biophysical techniques. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) from different studies. It is important to note that variations in experimental conditions, such as the specific protein construct used (e.g., CRBN alone or in complex with DDB1) and the assay methodology, can influence the measured affinity values.

| Compound | Assay Method | Protein Construct | Binding Constant (Kd) | Binding Constant (IC50) | Reference |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 | ~157 nM | - | [1] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | C-terminal domain of CRBN | 12.5 µM | - | [2] |

| Pomalidomide | Fluorescence Polarization (FP) | CRBN/DDB1 complex | - | 153.9 nM | [3] |

| Pomalidomide | Competitive Binding Assay | Endogenous CRBN in U266 cell extracts | - | ~2 µM | [4] |

| Pomalidomide | FRET-based competition assay | C-terminal domain of CRBN | - | Ki: 2.1 µM | [2] |

Experimental Protocols

Several biophysical and biochemical methods are commonly employed to characterize the binding of small molecules like Pomalidomide to CRBN. Below are detailed protocols for three key techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Principle: A solution of the ligand (e.g., Pomalidomide) is titrated into a solution containing the protein (e.g., CRBN-DDB1 complex). The heat changes upon each injection are measured to generate a binding isotherm, from which the binding parameters are derived.[1]

Methodology:

-

Sample Preparation:

-

Express and purify recombinant human CRBN, preferably in complex with DDB1, to ensure stability and proper folding.

-

Prepare a stock solution of Pomalidomide in a suitable solvent (e.g., DMSO) and then dilute it into the same buffer used for the protein to minimize solvent mismatch effects. The final DMSO concentration should be low and identical in both the protein and ligand solutions.

-

Thoroughly degas both the protein and ligand solutions before the experiment.

-

-

ITC Experiment:

-

Load the CRBN-DDB1 solution (typically 10-50 µM) into the sample cell of the calorimeter.

-

Load the Pomalidomide solution (typically 10-20 times the protein concentration) into the injection syringe.

-

Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.

-

Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Fluorescence Polarization (FP)

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule upon binding to a protein.

Principle: A fluorescently labeled ligand (tracer) that binds to CRBN will have a high fluorescence polarization value due to its slower tumbling rate when bound to the large protein. An unlabeled competitor, such as Pomalidomide, will displace the tracer, leading to a decrease in the fluorescence polarization.[5]

Methodology:

-

Reagents and Materials:

-

Purified recombinant human CRBN protein (often as a complex with DDB1).

-

A fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide).[5]

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

384-well, low-volume, black microplates.

-

Serially diluted test compounds (e.g., Pomalidomide 4'-alkylC4-azide).

-

-

Assay Procedure:

-

Add a fixed concentration of the fluorescent tracer and the CRBN protein to each well of the microplate.

-

Add varying concentrations of the test compound to the wells. Include controls for no inhibitor (high polarization) and a saturating concentration of a known binder (low polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

The FP signal is inversely proportional to the amount of tracer displaced by the test compound.

-

Plot the FP signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent tracer.

-

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the change in the thermal stability of a protein upon ligand binding.

Principle: The binding of a ligand to a protein generally increases its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds.[6][7]

Methodology:

-

Reagents and Materials:

-

Purified recombinant human CRBN protein.

-

A fluorescent dye such as SYPRO Orange.

-

Assay buffer.

-

Real-time PCR instrument capable of performing a melt curve analysis.

-

-

Assay Procedure:

-

In a PCR plate, mix the CRBN protein with the fluorescent dye in the assay buffer.

-

Add the test compound at various concentrations or a vehicle control.

-

Seal the plate and place it in a real-time PCR instrument.

-

Gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The Tm is the temperature at the midpoint of the transition in the melting curve, which can be determined by fitting the curve or by finding the peak of the first derivative of the curve.

-

The change in melting temperature (ΔTm) in the presence of the ligand compared to the control is a measure of the binding-induced stabilization.

-

Signaling Pathways and Molecular Interactions

The binding of Pomalidomide or its derivatives to CRBN initiates a cascade of events that are central to its therapeutic activity. The following diagrams, generated using the DOT language, illustrate these key processes.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

A Deep Dive into Pomalidomide 4'-alkylC4-azide for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Pomalidomide (B1683931) 4'-alkylC4-azide in the rapidly evolving field of targeted protein degradation (TPD). We will explore the core concepts of Proteolysis Targeting Chimeras (PROTACs), the specific role of pomalidomide as a Cereblon (CRBN) E3 ligase recruiter, and the practical application of the 4'-alkylC4-azide derivative in the synthesis and evaluation of these novel therapeutic agents. This guide provides detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes and workflows to empower researchers in their quest to develop next-generation protein degraders.

The PROTAC Revolution: A Paradigm Shift in Drug Discovery

Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes the limitations of traditional small-molecule inhibitors. Unlike inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins from the cell.[1] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three key components:

-

A ligand for the protein of interest (POI): This "warhead" specifically binds to the target protein.

-

A ligand for an E3 ubiquitin ligase: This moiety recruits the cellular machinery responsible for tagging proteins for degradation.

-

A linker: This connects the POI and E3 ligase ligands, facilitating the formation of a ternary complex.

By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the target protein, marking it for destruction by the proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, leading to potent and sustained pharmacological effects.[1]

Pomalidomide: A Versatile E3 Ligase Ligand

Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] Its ability to bind to CRBN has been effectively harnessed in the design of a wide range of PROTACs. The 4'-position of the pomalidomide phthalimide (B116566) ring is a common attachment point for the linker, allowing for the presentation of the POI ligand to the target protein while maintaining CRBN binding.[4]

The Role of the 4'-alkylC4-azide Moiety

The Pomalidomide 4'-alkylC4-azide derivative is a functionalized building block specifically designed for the efficient synthesis of PROTACs. It incorporates:

-

The Pomalidomide core: For recruitment of the CRBN E3 ligase.

-

An alkylC4 linker: A four-carbon aliphatic chain that provides spatial separation between the pomalidomide and the eventual POI ligand.

-

A terminal azide (B81097) group: This reactive handle enables the facile and efficient conjugation to a POI ligand containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.

The use of click chemistry streamlines the synthesis of PROTAC libraries, allowing for the rapid exploration of different POI ligands, linker lengths, and attachment points to optimize degradation efficiency and selectivity.

Synthesis of Pomalidomide 4'-alkylC4-azide

The synthesis of Pomalidomide 4'-alkylC4-azide is a critical first step in the development of pomalidomide-based PROTACs. A representative synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction followed by azide introduction.

Protocol: Synthesis of a Pomalidomide-C4-Azide Linker

This protocol outlines a general procedure for the synthesis of a pomalidomide derivative with a C4-azide linker.

Step 1: Alkylation of Pomalidomide

-

Materials: Pomalidomide, 1,4-dibromobutane (B41627), potassium carbonate (K2CO3), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve pomalidomide (1.0 eq) in DMF.

-

Add K2CO3 (2.0 eq) and 1,4-dibromobutane (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with dichloromethane (B109758) (DCM).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

-

Step 2: Azide Substitution

-

Materials: N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, sodium azide (NaN3), DMF.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in DMF.

-

Add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with water and extract with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain Pomalidomide 4'-alkylC4-azide.

-

Quantitative Assessment of PROTAC Performance

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

| PROTAC Target | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| HDAC8 | Pomalidomide | 147 | 93 | Not Specified | [5] |

| EGFR | Pomalidomide | ~100-1000 | >90 (at 1µM) | A549 | [2] |

| BRD4 | Pomalidomide | ~810 | Not Specified | THP-1 | [6] |

| BTK (Wild-type) | Pomalidomide | <10 | >90 | Lymphoma cells | [7] |

| BTK (C481S mutant) | Pomalidomide | <10 | >90 | Lymphoma cells | [7] |

Experimental Protocols for PROTAC Characterization

Rigorous experimental validation is essential to characterize the activity and mechanism of action of newly synthesized PROTACs.

Western Blot for Determination of DC50 and Dmax

Western blotting is the gold standard for quantifying the degradation of a target protein.

Protocol: Western Blot for PROTAC-Induced Degradation [8]

-

Cell Culture and Treatment:

-

Plate cells at a suitable density to ensure they are in the exponential growth phase during treatment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent and not exceed 0.1%.

-

Treat cells with the PROTAC dilutions and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and incubate the lysate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for PROTAC function.[9]

Protocol: Co-Immunoprecipitation [9]

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

-

Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.

-

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G agarose (B213101) beads.

-

Add a primary antibody against the E3 ligase (e.g., anti-CRBN) or the POI to the pre-cleared lysate and incubate overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blotting using antibodies against both the POI and the E3 ligase to confirm their co-immunoprecipitation.

-

Off-Target Analysis by Mass Spectrometry-Based Proteomics

A critical aspect of PROTAC development is to assess their selectivity and identify any unintended protein degradation. Global proteomics analysis by mass spectrometry is a powerful tool for this purpose.[10]

Protocol: Global Proteomics for Off-Target Analysis [11]

-

Cell Culture and Treatment:

-

Treat cells with the PROTAC at various concentrations and time points, including a vehicle control.

-

-

Protein Extraction and Digestion:

-

Harvest cells, lyse, and extract proteins.

-

Quantify protein concentration.

-

Reduce, alkylate, and digest proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify proteins.

-

Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins, which represent potential off-targets.

-

Visualizing the Mechanisms and Workflows

Diagrams are invaluable tools for understanding the complex biological pathways and experimental procedures involved in PROTAC research.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Linker Composition of Pomalidomide 4'-alkylC4-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Pomalidomide (B1683931) 4'-alkylC4-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Below, we delve into its chemical composition, synthesis, and its role in the broader context of targeted protein degradation.

Core Composition and Structure

Pomalidomide 4'-alkylC4-azide is a functionalized derivative of pomalidomide, an immunomodulatory agent that is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. This compound is specifically designed for use in PROTAC development, incorporating three key components:

-

Pomalidomide Core: This moiety serves as the E3 ligase ligand, responsible for recruiting the CRBN E3 ubiquitin ligase complex.

-

AlkylC4 Linker: A four-carbon alkyl chain that connects the pomalidomide core to the terminal azide (B81097) group. The linker's length and composition are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[2].

-

Terminal Azide Group: A reactive functional group that enables the covalent attachment of this building block to a target protein ligand, typically through "click chemistry" reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

The precise chemical structure is defined as 4-[(4-Azidobutyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3-dione.

Quantitative Data

The key quantitative properties of Pomalidomide 4'-alkylC4-azide are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Source |

| Chemical Name | 4-[(4-Azidobutyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3-dione | Bio-Techne, Tocris |

| Molecular Formula | C₁₇H₁₈N₆O₄ | Bio-Techne, Tocris |

| Molecular Weight | 370.37 g/mol | Bio-Techne, Tocris |

| Purity | ≥95% (as determined by HPLC) | Bio-Techne, Tocris |

Role in PROTAC Signaling Pathway

Pomalidomide 4'-alkylC4-azide is a key component for synthesizing PROTACs that hijack the CRBN E3 ligase. Once conjugated to a target protein ligand, the resulting PROTAC mediates the ubiquitination and subsequent degradation of the target protein.

Caption: Mechanism of protein degradation mediated by a pomalidomide-based PROTAC.

Experimental Protocols

Step 1: Synthesis of 4-azidobutan-1-amine (B146735)

This procedure outlines the synthesis of the amine-functionalized C4-azide linker from a suitable precursor like 1-bromo-4-aminobutane hydrobromide.

Materials and Reagents:

-

1-bromo-4-aminobutane hydrobromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 1-bromo-4-aminobutane hydrobromide (1.0 equivalent) in DMF.

-

Add sodium azide (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for approximately 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Partition the resulting residue between water and dichloromethane.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield 4-azidobutan-1-amine.

Step 2: Synthesis of Pomalidomide 4'-alkylC4-azide

This step involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and the synthesized 4-azidobutan-1-amine.

Materials and Reagents:

-

4-fluorothalidomide

-

4-azidobutan-1-amine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve 4-fluorothalidomide (1.0 equivalent) in anhydrous DMSO.

-

Add 4-azidobutan-1-amine (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

-

Heat the reaction mixture to 90°C and stir for 12-18 hours.

-

Monitor the consumption of 4-fluorothalidomide by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield Pomalidomide 4'-alkylC4-azide.

Synthetic and Purification Workflow

The overall workflow for the synthesis and purification of Pomalidomide 4'-alkylC4-azide is depicted below.

Caption: Experimental workflow for the synthesis and purification of Pomalidomide 4'-alkylC4-azide.

References

Methodological & Application

Application Notes and Protocols: Pomalidomide 4'-AlkylC4-Azide for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), has emerged as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase allows for the targeted degradation of specific proteins of interest.[2][3] Functionalization of pomalidomide with a linker terminating in an azide (B81097) group, such as a 4'-alkylC4-azide or the closely related C5-azide, creates a versatile building block for the synthesis of PROTACs and other chemical biology probes.[1][4] This azide handle allows for efficient and specific conjugation to alkyne-modified molecules via bioorthogonal "click chemistry" reactions.[2][5]

These application notes provide detailed protocols for the use of pomalidomide-azide derivatives in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Pomalidomide functions by binding to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[4] In the context of a PROTAC, the pomalidomide moiety recruits this E3 ligase machinery to a target protein of interest (POI), which is bound by a separate ligand on the other end of the PROTAC molecule. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of Pomalidomide-Azide Derivatives

The synthesis of pomalidomide-azide derivatives typically involves the conjugation of a pomalidomide precursor with a linker containing a terminal azide. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a bifunctional linker that has a primary amine at one end and an azide group at the other.[3][6]

Caption: General workflow for the synthesis of pomalidomide-azide.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a pomalidomide-azide derivative to a terminal alkyne-containing molecule.[5]

Materials:

-

Pomalidomide-C5-azide solution: 10 mM stock in anhydrous DMSO.[5]

-

Alkyne-containing molecule solution: 10 mM stock in anhydrous DMSO.[5]

-

Copper(II) sulfate (B86663) (CuSO₄) solution: 100 mM stock in deionized water.[5]

-

Sodium ascorbate (B8700270) solution: 1 M stock in deionized water (prepare fresh).[5]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (optional but recommended): 100 mM stock in deionized water.[5]

-

Solvents: Anhydrous DMSO, deionized water.

Procedure:

-

In a clean reaction vial, add the pomalidomide-C5-azide solution (e.g., 100 µL of 10 mM stock, 1 µmol, 1.0 equivalent).[5]

-

Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).[5]

-

Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be in the range of 1-10 mM.[5]

-

If using THPTA, add it to the reaction mixture (5 equivalents relative to copper).[5]

-

Add the CuSO₄ solution (0.1 equivalents).[5]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).[5]

-

Seal the vial and stir the reaction mixture at room temperature. Reactions are typically complete within 1 to 24 hours.[7]

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS).[1]

-

Once the reaction is complete, dilute the mixture with water.[5]

-

Extract the product using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the product by silica (B1680970) gel column chromatography or HPLC.[5]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a pomalidomide-azide derivative to a strained alkyne (e.g., DBCO).[8]

Materials:

-

Pomalidomide-C5-azide solution: Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized molecule) solution: Prepare a stock solution (1.0-1.5 equivalents) in the same solvent.[5]

-

Reaction buffer or solvent (e.g., PBS, DMSO).

Procedure:

-

In a reaction vial, combine the pomalidomide-C5-azide solution and the strained alkyne solution.[5]

-

If necessary, adjust the final volume and concentration with additional solvent. For biological conjugations, the final concentration of DMSO should typically be kept below 5% (v/v).[5]

-

Seal the vial and allow the reaction to proceed at room temperature or 37°C.[5]

-

SPAAC reactions generally have reaction times ranging from 1 to 24 hours, depending on the specific cyclooctyne (B158145) used.[5]

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).[5]

-

For small molecule conjugates, purification can be achieved via standard methods like HPLC. For bioconjugates, the product is typically purified using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules.[5]

Caption: Generalized experimental workflow for click chemistry.[5]

Data Presentation

The following tables provide a comparison of typical reaction parameters for CuAAC and SPAAC. Note that these values are illustrative and may require optimization.

Table 1: Comparison of Typical Reaction Conditions [5]

| Parameter | CuAAC Protocol | SPAAC Protocol |

| Catalyst | CuSO₄ (5-10 mol%) | None |

| Reducing Agent | Sodium Ascorbate (1-2 eq.) | None |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) |

| Typical Solvent | DMSO/H₂O, DMF | DMSO, PBS |

| Reaction Temperature | Room Temperature | Room Temperature or 37°C |

| Reaction Time | 1-24 hours | 1-24 hours |

Table 2: Troubleshooting Common Issues in CuAAC Reactions [7]

| Symptom | Potential Cause | Recommended Solution |

| No or very low product formation | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure all solvents are thoroughly degassed. |

| Impure reagents | Confirm the purity of starting materials via NMR or LC-MS. | |

| Reaction starts but does not go to completion | Catalyst degradation | Add a second charge of CuSO₄/ligand and sodium ascorbate. |

| Insufficient reducing agent | Ensure a molar excess of sodium ascorbate relative to the copper catalyst. | |

| Formation of side products | Oxidation of alkyne or other sensitive groups | Degas solvents thoroughly. Use a copper-stabilizing ligand like THPTA. |

| Difficulty in purifying the final product | Presence of copper | Add a copper chelator like EDTA during work-up to facilitate removal. |

| Similar polarity of product and starting materials | Optimize chromatography conditions (e.g., gradient, solvent system). |

References